molecular formula C17H19BF4N2O2 B8214200 1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B8214200
M. Wt: 370.2 g/mol
InChI Key: PIEANEQDQLMNCE-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound characterized by its fluorine and trifluoromethyl groups

Properties

IUPAC Name

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BF4N2O2/c1-15(2)16(3,4)26-18(25-15)12-8-23-24(10-12)9-11-5-6-13(19)7-14(11)17(20,21)22/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEANEQDQLMNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BF4N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine and trifluoromethyl groups can influence the oxidation behavior of the compound.

  • Reduction: Reduction reactions may be employed to modify the compound's functional groups.

  • Substitution: The compound can participate in substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

  • Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed: The major products from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound's unique properties make it useful in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 2-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • 1-(4-Fluoro-2-(trifluoromethyl)benzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness: This compound is unique due to its specific arrangement of fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties compared to similar compounds.

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